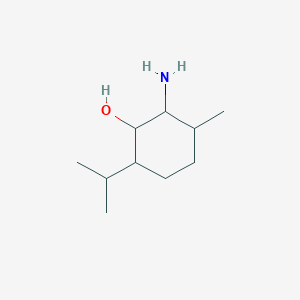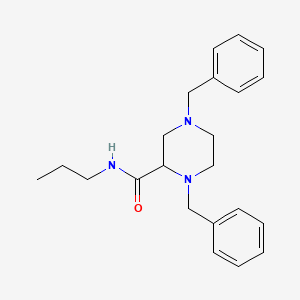![molecular formula C24H18F3N3 B12593605 3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline CAS No. 571970-37-1](/img/structure/B12593605.png)
3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the trifluoromethylation of 4-iodobenzene . This intermediate is then subjected to further reactions to introduce the pyridine ring and the aniline groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The exact industrial methods may vary depending on the desired application and production scale.
化学反応の分析
Types of Reactions
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
科学的研究の応用
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with similar chemical properties.
3-(Trifluoromethyl)phenol: A simpler compound with a trifluoromethyl group attached to a phenol ring.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: A related compound with an isocyanate functional group.
Uniqueness
3,3’-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline is unique due to its combination of a trifluoromethylated phenyl ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
571970-37-1 |
|---|---|
分子式 |
C24H18F3N3 |
分子量 |
405.4 g/mol |
IUPAC名 |
3-[6-(3-aminophenyl)-4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]aniline |
InChI |
InChI=1S/C24H18F3N3/c25-24(26,27)19-7-1-4-15(10-19)18-13-22(16-5-2-8-20(28)11-16)30-23(14-18)17-6-3-9-21(29)12-17/h1-14H,28-29H2 |
InChIキー |
JASLAELDDOEMNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC(=C2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)


![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)

![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)

